molecular formula C9H13NS B1616925 Benzenamine, N,N-dimethyl-4-(methylthio)- CAS No. 2388-51-4

Benzenamine, N,N-dimethyl-4-(methylthio)-

Cat. No.: B1616925
CAS No.: 2388-51-4
M. Wt: 167.27 g/mol
InChI Key: BZFWSDQZPYVFHP-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-(methylthio)-, also known as 4-(Methylthio)-N,N-dimethylaniline, is an organic compound with the molecular formula C9H13NS. This compound is characterized by the presence of a benzenamine core substituted with N,N-dimethyl and methylthio groups. It is a derivative of aniline and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-(methylthio)- typically involves the methylation of 4-aminothioanisole. One common method includes the reaction of 4-aminothioanisole with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N,N-dimethyl-4-(methylthio)- can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Iron powder, hydrochloric acid, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-(methylthio)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a methylthio group, leading to different reactivity and applications.

    Benzenamine, N,N-dimethyl-4-chloro-: Substituted with a chlorine atom, which affects its chemical behavior and uses.

Uniqueness

Benzenamine, N,N-dimethyl-4-(methylthio)- is unique due to the presence of both N,N-dimethyl and methylthio groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

N,N-dimethyl-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFWSDQZPYVFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178582
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-51-4
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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